molecular formula C5H5ClO4 B114160 Ethyl 3-chloro-2,3-dioxopropanoate CAS No. 143668-53-5

Ethyl 3-chloro-2,3-dioxopropanoate

Cat. No. B114160
M. Wt: 164.54 g/mol
InChI Key: CKWFDQCBNZXUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-2,3-dioxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl glyoxylate chloride or ethyl oxalyl chloride and is a colorless liquid with a pungent odor.

Mechanism Of Action

The mechanism of action of Ethyl 3-chloro-2,3-dioxopropanoate is not well understood. However, studies suggest that the compound may act as an acylating agent and form covalent bonds with proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes.

Biochemical And Physiological Effects

Ethyl 3-chloro-2,3-dioxopropanoate has been shown to have significant biochemical and physiological effects. Studies suggest that the compound can induce oxidative stress and DNA damage in cells. It can also cause apoptosis or programmed cell death in certain cell types. The compound has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

Ethyl 3-chloro-2,3-dioxopropanoate has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. The compound is also readily available and relatively inexpensive. However, the compound is highly reactive and can be hazardous if not handled properly. It is also unstable in the presence of water and air, which can limit its use in certain experiments.

Future Directions

Ethyl 3-chloro-2,3-dioxopropanoate has several potential future directions for scientific research. The compound can be used in the development of new pharmaceuticals and agrochemicals. It can also be used in the synthesis of complex organic molecules for various applications. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
Ethyl 3-chloro-2,3-dioxopropanoate is a versatile chemical compound that has significant applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of Ethyl 3-chloro-2,3-dioxopropanoate involves the reaction between ethyl oxalyl chloride and acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields Ethyl 3-chloro-2,3-dioxopropanoate as the primary product. The purity of the compound can be enhanced by recrystallization or distillation.

Scientific Research Applications

Ethyl 3-chloro-2,3-dioxopropanoate has found applications in various scientific research fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in organic synthesis and as a building block in the preparation of complex molecules.

properties

CAS RN

143668-53-5

Product Name

Ethyl 3-chloro-2,3-dioxopropanoate

Molecular Formula

C5H5ClO4

Molecular Weight

164.54 g/mol

IUPAC Name

ethyl 3-chloro-2,3-dioxopropanoate

InChI

InChI=1S/C5H5ClO4/c1-2-10-5(9)3(7)4(6)8/h2H2,1H3

InChI Key

CKWFDQCBNZXUKO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(=O)Cl

Canonical SMILES

CCOC(=O)C(=O)C(=O)Cl

synonyms

Propanoic acid, chlorodioxo-, ethyl ester (9CI)

Origin of Product

United States

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